molecular formula C23H18N4O3 B2778806 N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide CAS No. 957489-36-0

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide

Cat. No. B2778806
CAS RN: 957489-36-0
M. Wt: 398.422
InChI Key: MPJAREDPLUWCJW-UHFFFAOYSA-N
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Description

“N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide” is a chemical compound with a molecular formula of C28H19N7O4S . It is a light yellow colored solid with a melting point of 228–230 °C .


Synthesis Analysis

The synthesis of similar compounds involves a multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with a carbonyl system, and using a heterocyclic system . A series of fifteen (E)-Substituted-N- ( (1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine derivative (1–15) was synthesized, following a three-step procedure .


Molecular Structure Analysis

The molecular structure of “N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide” can be analyzed using various spectroscopic techniques such as FTIR, NMR (1H or 13C), Mass spectroscopy, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving “N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide” can be studied using various techniques. For instance, the reaction of phenylhydrazine with substituted ketones forms Schiff bases .


Physical And Chemical Properties Analysis

“N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide” is a light yellow colored solid with a melting point of 228–230 °C . Its IR (KBr cm −1) values are 2312, 1739, 1689, 1531, 1317 .

Scientific Research Applications

Antimicrobial Applications

The compound has been used in the synthesis of derivatives that exhibit significant antimicrobial therapeutic effects . These derivatives have shown potential against various microorganisms, making them valuable in the development of new antimicrobial chemotherapeutic agents .

Anticancer Applications

The compound has been used in the synthesis of novel derivatives that have shown promising cytotoxic activity against human breast cancer cell lines . These derivatives have demonstrated remarkable cytotoxic activity, with some even outperforming the standard reference drug cisplatin .

Antileishmanial Applications

The compound has been used in the synthesis of derivatives that have shown potential antileishmanial activity . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of one such derivative .

Antimalarial Applications

The compound has been used in the synthesis of derivatives that have shown potential antimalarial activity . This makes the compound a valuable starting point in the development of new antimalarial drugs .

Enzyme Inhibitory Applications

The compound has been used in the synthesis of derivatives that have shown selective enzyme inhibitory activities . This makes the compound a valuable starting point in the development of new enzyme inhibitors .

Soil Remediation Applications

While not directly related to the compound, similar compounds have been used in soil remediation . It’s possible that the compound could also be used in similar applications, but further research would be needed to confirm this.

Future Directions

The future directions for the research on “N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide” could involve further exploration of its potential therapeutic effects, especially its antimicrobial properties . Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

N-[(1,3-diphenylpyrazol-4-yl)methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3/c28-23(18-11-13-21(14-12-18)27(29)30)24-15-19-16-26(20-9-5-2-6-10-20)25-22(19)17-7-3-1-4-8-17/h1-14,16H,15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJAREDPLUWCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,3-diphenylpyrazol-4-yl)methyl]-4-nitrobenzamide

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